Cas no 224-62-4 (14H-Dibenzo[a,j]phenothiazine)
14H-Dibenzo[a,j]phenothiazine structure
Product Name:14H-Dibenzo[a,j]phenothiazine
14H-Dibenzo[a,j]phenothiazine Chemical and Physical Properties
Names and Identifiers
-
- 14H-Dibenzo[a,j]phenothiazine
- 1,2,8,9-Dibenzophenothiazine
- 1.2,8.9-Dibenzo-phenothiazin
- 14H-Dibenzo[a,j]phenothiazin
- AC1L6JJW
- AC1Q7G6A
- AR-1C0825
- CTK1A3450
- dibenzo< a,j> phenothiazine
- NCIOpen2_002573
- NSC60901
- DTXSID70289441
- 224-62-4
- NSC-60901
-
- Inchi: 1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)21-20-16-8-4-2-6-14(16)10-12-18(20)22-17/h1-12,21H
- InChI Key: FCTDXVQYLPZTNX-UHFFFAOYSA-N
- SMILES: S1C2C=CC3C=CC=CC=3C=2NC2C1=CC=C1C=CC=CC=21
Computed Properties
- Exact Mass: 299.07699
- Monoisotopic Mass: 299.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.302
- Boiling Point: 553.5°Cat760mmHg
- Flash Point: 288.5°C
- Refractive Index: 1.779
- PSA: 12.03
- LogP: 6.33920
14H-Dibenzo[a,j]phenothiazine Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
224-62-4 (14H-Dibenzo[a,j]phenothiazine) Related Products
- 92-84-2(Phenothiazine)
- 58-39-9(Perphenazine)
- 7152-42-3(10-phenyl-10H-phenothiazine)
- 60-87-7(dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)
- 2622-26-6(Pericyazine)
- 1094-08-2(Ethopropazine hydrochloride)
- 7643-08-5(2-Methyl Thiophenothiazine)
- 1207-72-3(10-Methylphenothiazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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